(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17740919
InChI: InChI=1S/C6H8Cl2N2O2S/c1-4-6(7)5(10(2)9-4)3-13(8,11)12/h3H2,1-2H3
SMILES:
Molecular Formula: C6H8Cl2N2O2S
Molecular Weight: 243.11 g/mol

(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC17740919

Molecular Formula: C6H8Cl2N2O2S

Molecular Weight: 243.11 g/mol

* For research use only. Not for human or veterinary use.

(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride -

Specification

Molecular Formula C6H8Cl2N2O2S
Molecular Weight 243.11 g/mol
IUPAC Name (4-chloro-2,5-dimethylpyrazol-3-yl)methanesulfonyl chloride
Standard InChI InChI=1S/C6H8Cl2N2O2S/c1-4-6(7)5(10(2)9-4)3-13(8,11)12/h3H2,1-2H3
Standard InChI Key WUZBQKXCNNDRCF-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1Cl)CS(=O)(=O)Cl)C

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, (4-chloro-2,5-dimethylpyrazol-3-yl)methanesulfonyl chloride, reflects its substitution pattern on the pyrazole ring. The pyrazole scaffold contains nitrogen atoms at positions 1 and 2, with methyl groups at positions 2 and 5, a chlorine atom at position 4, and a methanesulfonyl chloride group at position 3. This arrangement confers unique electronic and steric properties, critical for its reactivity.

Molecular Formula and Weight

The molecular formula C₆H₈Cl₂N₂O₂S corresponds to a molecular weight of 243.11 g/mol. Key identifiers include:

PropertyValue
CAS NumberNot explicitly listed
InChI KeyWUZBQKXCNNDRCF-UHFFFAOYSA-N
SMILESCC1=NN(C(=C1Cl)Cl)CS(=O)(=O)Cl
DensityNot reported
Melting/Boiling PointsNot documented

The absence of thermodynamic data underscores the compound’s primary use as an intermediate rather than a standalone material.

Spectroscopic and Computational Data

While experimental spectra are scarce, computational models predict characteristic infrared (IR) absorptions for the sulfonyl chloride group (~1370 cm⁻¹ and 1170 cm⁻¹ for asymmetric and symmetric S=O stretching) and C-Cl bonds (~750 cm⁻¹). Nuclear magnetic resonance (NMR) simulations suggest distinct proton environments for the methyl groups (δ 2.3–2.5 ppm) and pyrazole ring protons (δ 6.1–6.3 ppm).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two sequential steps: chlorination and sulfonylation.

  • Chlorination of Pyrazole Precursor:
    A 1,3-dimethylpyrazole derivative undergoes electrophilic chlorination using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C. This step introduces the chlorine atom at position 4.

  • Sulfonylation:
    The chlorinated intermediate reacts with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to install the sulfonyl chloride group. Solvents such as acetonitrile or tetrahydrofuran (THF) are employed at reflux temperatures (60–80°C).

Industrial Manufacturing

Industrial protocols remain proprietary but likely optimize the above steps for scalability. Key considerations include:

  • Cost-effective chlorinating agents (e.g., Cl₂ gas under controlled conditions).

  • Continuous flow reactors to enhance yield and reduce byproducts.

  • Green chemistry principles, such as solvent recycling and catalytic methods.

Reactivity and Mechanistic Insights

The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, driving nucleophilic substitutions. Common reactions include:

Sulfonamide Formation

Reaction with primary or secondary amines (e.g., aniline, piperidine) in dichloromethane yields sulfonamides, a reaction facilitated by bases like pyridine to absorb HCl byproducts:

R2NH+Ar-SO2ClR2N-SO2-Ar+HCl\text{R}_2\text{NH} + \text{Ar-SO}_2\text{Cl} \rightarrow \text{R}_2\text{N-SO}_2\text{-Ar} + \text{HCl}

This reaction is pivotal in drug design, as sulfonamides exhibit antimicrobial and antiviral activities .

Esterification and Thioether Synthesis

  • Alcohols: React with the compound to form sulfonate esters, useful as alkylating agents.

  • Thiols: Produce thiosulfonates, intermediates in polymer chemistry.

Reaction conditions typically involve polar aprotic solvents (e.g., DMF) and mild heating (40–60°C).

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

The compound’s role as a sulfonamide precursor aligns with its use in developing:

  • Antibiotics: Sulfonamides target dihydropteroate synthase in bacteria.

  • Kinase Inhibitors: Functionalized pyrazoles modulate enzyme activity in cancer therapies.

  • Antivirals: Sulfonyl groups enhance bioavailability and target binding .

Agrochemical Development

Pyrazole sulfonamides are explored as herbicides and pesticides due to their stability and mode of action. For example, analogs inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.

Hazard AspectRecommendation
Storage-20°C in airtight, light-resistant containers
HandlingUse nitrile gloves, fume hoods
DisposalIncineration with scrubbers
TransportationUN3261 (Corrosive, Class 8)

Shipping costs for hazardous materials vary by region, with international air transport incurring fees exceeding USD 150 .

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